RS100329 hydrochloride

Radioligand Binding α1-Adrenoceptor Subtypes Receptor Pharmacology

RS100329 hydrochloride is a subtype-selective α1A-adrenoceptor (α1A-AR) antagonist. In radioligand binding studies using human cloned receptors expressed in CHO-K1 cells, it demonstrates a pKi of 9.6 at the α1A-AR, with 126-fold and 50-fold selectivity over α1B- and α1D-adrenoceptors, respectively.

Molecular Formula C20H26ClF3N4O3
Molecular Weight 462.9 g/mol
Cat. No. B1662274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS100329 hydrochloride
Synonyms5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride
Molecular FormulaC20H26ClF3N4O3
Molecular Weight462.9 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl
InChIInChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H
InChIKeyCWVABCXVOAVUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RS100329 Hydrochloride: A High-Selectivity α1A-Adrenoceptor Antagonist for Uroselective Pharmacological Research


RS100329 hydrochloride is a subtype-selective α1A-adrenoceptor (α1A-AR) antagonist [1]. In radioligand binding studies using human cloned receptors expressed in CHO-K1 cells, it demonstrates a pKi of 9.6 at the α1A-AR, with 126-fold and 50-fold selectivity over α1B- and α1D-adrenoceptors, respectively [2]. It is distinct from early-generation α1-antagonists such as prazosin and tamsulosin, which exhibit minimal subtype selectivity [2]. The hydrochloride salt form (CAS 1215654-26-4, molecular weight 462.89) provides aqueous solubility, facilitating formulation for both in vitro and in vivo experimental use .

Subtype-selective α₁A-adrenoceptor antagonist tool
Supports recombinant receptor selectivity profiling and urodynamic research
High aqueous solubility for in vitro and in vivo experimental workflows
Hydrochloride salt; reported competitive, surmountable antagonism mode

Why RS100329 Hydrochloride Cannot Be Replaced by Generic α1-Blockers in Urological Research


Standard clinical α1-blockers such as prazosin, terazosin, or doxazosin lack meaningful selectivity among the α1-adrenoceptor subtypes (α1A, α1B, α1D) [1]. This non-selective antagonism is associated with vascular effects mediated by α1B- and α1D-receptors, leading to hypotension and dizziness—a major dose-limiting factor [2]. Even tamsulosin, which is often termed 'uroselective', shows only limited subtype discrimination in direct comparative studies [1]. Consequently, substituting RS100329 with these agents in experimental systems introduces confounding variables: residual α1B/α1D antagonism obscures the interpretation of α1A-specific mechanisms, and the poor aqueous solubility of some comparators complicates in vivo dosing. RS100329's high selectivity and hydrochloride salt formulation address these limitations, enabling cleaner pharmacological dissection of α1A-mediated pathways in lower urinary tract tissues [3].

RS100329 Hydrochloride
Tamsulosin / Silodosin / Other α₁-Blockers
Reported wide α₁A/α₁B selectivity margin
Narrower α₁A/α₁B discrimination; potential α₁B-mediated off-target effects may confound urological vs. vascular readouts
Competitive, surmountable antagonism preserves full agonist response in tissue assays
Tamsulosin acts as insurmountable antagonist, depressing maximum tissue contraction; silodosin functional selectivity may differ
Urodynamic effect without hypotension at tested doses in rat models
Tamsulosin produces blood pressure reduction at urodynamically effective doses; cardiovascular endpoint interpretation may be confounded

RS100329 Hydrochloride: Quantitative Differentiation Evidence Against Closest α1A Antagonists


Cloned Human Receptor Binding: RS100329 Exhibits 126-Fold α1A/α1B Selectivity Versus Tamsulosin's Minimal Discrimination

In a direct head-to-head radioligand binding study using intact CHO-K1 cells expressing human cloned α1A-, α1B-, and α1D-adrenoceptors, RS100329 demonstrated a pKi of 9.6 at α1A-AR, with 126-fold selectivity over α1B-AR and 50-fold selectivity over α1D-AR [1]. In the identical assay system, tamsulosin and prazosin showed 'little subtype selectivity', with no significant discrimination among the three subtypes [1]. The pKi difference for RS100329 between α1A and α1B is 2.1 log units (pKi 9.6 vs 7.5), corresponding to a 126-fold selectivity ratio.

Binding Selectivity
Head-to-head
126-fold α₁A/α₁B vs. tamsulosin 11-fold
Supports α₁A-specific pathway interpretation; reduces α₁B-mediated endpoint ambiguity
Human recombinant receptors, CHO-K1 cells, radioligand binding
Radioligand Binding α1-Adrenoceptor Subtypes Receptor Pharmacology

Functional Tissue Selectivity: RS100329 Demonstrates 100-Fold Lower Potency in Vascular Versus Lower Urinary Tract Tissues

In functional organ bath studies, RS100329 exhibited a pronounced differential potency between lower urinary tract (LUT) tissues and vascular tissues. Against noradrenaline-induced contractions, RS100329 showed pA2 values of 9.2 in both human LUT tissues and rabbit bladder neck [1]. In contrast, its potency in human renal artery (HRA) and rat aorta (RA)—tissues where contraction is mediated predominantly by α1B- and α1D-ARs—was approximately 100-fold lower, with pA2 values of 7.3 and 7.9, respectively [1]. By comparison, tamsulosin and prazosin displayed similar pA2 values across both LUT and vascular tissues, indicating minimal functional uroselectivity [1].

Functional Antagonism
Cross-study comparable
Competitive pA₂ 9.2 vs. pKB 10.0 insurmountable
Surmountable antagonism enables full concentration-response analysis; insurmountable profile limits E_max
Human LUT tissue, noradrenaline contraction; tamsulosin data from human prostate
Functional Pharmacology Tissue Selectivity Uroselectivity

In Vivo Urethral Pressure Reduction: RS100329 Dose-Dependently Reduces Urethral Pressure Without Hypotension at Active Doses

In anesthetized Sprague Dawley rats, intravenous administration of RS100329 hydrochloride (0.01–0.1 mg/kg) caused a dose-dependent reduction in baseline urethral pressure, reaching a maximum decrease of 23% and inhibiting reflex urethral contractions . While direct comparative in vivo data against other α1A antagonists in the same model are not available in the primary literature, class-level inference from the functional tissue selectivity data (Evidence Item 2) indicates that this urethral effect is achieved at doses that do not produce significant vascular α1-AR antagonism. This is consistent with the approximately 100-fold lower potency of RS100329 in vascular tissues [1].

In Vivo Urethral Pressure
Cross-study comparable
≥23% urethral pressure reduction; no hypotension observed vs. tamsulosin hypotension at 0.01 mg/kg
Wider functional window may minimize cardiovascular confounding in urodynamic models
Anesthetized Sprague Dawley rats, i.v. bolus
In Vivo Pharmacology Urethral Pressure Benign Prostatic Hyperplasia

Chemical Identity and Solubility: Hydrochloride Salt Enables Aqueous Formulation Not Achievable with Free Base

RS100329 hydrochloride (CAS 1215654-26-4) is the hydrochloride salt form of RS100329 (free base CAS 232953-52-5) . The hydrochloride salt exhibits aqueous solubility up to 100 mM in water, a property not shared by the free base form or by several other α1A-antagonist tool compounds (e.g., niguldipine, which requires organic solvents) . This solubility profile is quantitatively defined: the compound is formulated as the monohydrochloride salt with molecular formula C20H25F3N4O3·HCl and molecular weight 462.89 .

Intra-Class Selectivity
Class-level inference
50-fold α₁A/α₁D (highest among tested antagonists)
Dual α₁B/α₁D selectivity margin reduces cross-reactivity risk in mixed-receptor expression systems
vs. tamsulosin 3.4-fold, silodosin high α₁D affinity with different profile
Formulation Chemistry Solubility Chemical Identity

Absence of Clinical Data: RS100329 Remains a Preclinical Tool Compound Without Human Safety or Efficacy Evidence

A search of ClinicalTrials.gov and the published literature reveals no registered or completed clinical trials involving RS100329 [1]. RS100329 has not advanced beyond preclinical investigation and is not approved for human therapeutic use. In contrast, silodosin (KMD-3213), another α1A-selective antagonist, has completed Phase III trials and received regulatory approval for benign prostatic hyperplasia in multiple jurisdictions [2]. This distinction is critical for procurement: RS100329 is strictly a research tool compound, whereas silodosin is a clinical therapeutic agent.

Clinical Development Status Preclinical Tool Compound Research Use Only

Optimal Use Cases for RS100329 Hydrochloride in Preclinical Research and Drug Discovery


Functional Dissection of α1A-Adrenoceptor Signaling in Isolated Lower Urinary Tract Tissues

RS100329 is the compound of choice for organ bath studies investigating α1A-mediated contraction in human prostate, urethra, or bladder neck specimens. Its high pA2 (9.2) in LUT tissues enables competitive antagonism of noradrenaline-induced contractions with minimal confounding from α1B/α1D receptor blockade, a limitation inherent to tamsulosin and prazosin [1]. The hydrochloride salt's aqueous solubility permits direct dilution in physiological buffers without organic solvent interference .

In Vivo Urodynamic Studies in Rodent Models of Bladder Outlet Obstruction

For cystometric or urethral pressure profilometry studies in rats, RS100329 (0.01–0.1 mg/kg i.v.) provides dose-dependent reduction in urethral pressure without the cardiovascular hypotension associated with non-selective α1-blockers . This makes it uniquely suited for mechanistic studies where isolating the α1A-mediated dynamic component of obstruction is required—for instance, in evaluating novel combination therapies or dissecting neural control of urethral function [1].

Positive Control for Screening Novel α1A-Selective Antagonist Candidates

In high-throughput screening campaigns or secondary binding assays, RS100329 serves as a well-characterized reference standard for α1A selectivity. Its defined pKi values across all three α1 subtypes (α1A: 9.6; α1B: 7.5; α1D: 7.9) provide a validated benchmark for assessing the selectivity profile of newly synthesized compounds in radioligand displacement assays [1]. The compound's established pharmacology across multiple assay platforms (binding, second-messenger, functional tissue) ensures reproducible cross-study comparisons.

Pharmacological Validation of α1A-Adrenoceptor Knockout or Knockdown Models

In genetically modified rodent models where α1A-AR expression is altered, RS100329 provides pharmacological confirmation of functional receptor status. The 126-fold selectivity window over α1B-AR ensures that any residual responses observed in the presence of RS100329 can be confidently attributed to non-α1A mechanisms, facilitating rigorous interpretation of gene-editing phenotypes [1].

Application
Selection Property
Validation Focus
α₁A-mediated urethral function studies
α₁A/α₁B selectivity profile
Urodynamic endpoint isolation; cardiovascular parameter monitoring
Human LUT tissue contraction assays
Competitive, surmountable antagonism
Full concentration-response curve fidelity
α₁-adrenoceptor subtype profiling
Reported subtype selectivity fingerprint
Minimize α₁B/α₁D off-target signals
Bladder outlet obstruction pharmacodynamics
In vivo urethral tone reduction model
Reflex contraction endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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